molecular formula C8H9FN2O3 B054896 5-Ethoxy-4-fluoro-2-nitroaniline CAS No. 125163-13-5

5-Ethoxy-4-fluoro-2-nitroaniline

Cat. No.: B054896
CAS No.: 125163-13-5
M. Wt: 200.17 g/mol
InChI Key: IXBTZWMWZZYTIT-UHFFFAOYSA-N
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Description

5-Ethoxy-4-fluoro-2-nitroaniline is a substituted aniline derivative featuring an ethoxy group (-OCH₂CH₃) at the 5-position, a fluorine atom at the 4-position, and a nitro group (-NO₂) at the 2-position of the benzene ring.

Properties

IUPAC Name

5-ethoxy-4-fluoro-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2O3/c1-2-14-8-4-6(10)7(11(12)13)3-5(8)9/h3-4H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXBTZWMWZZYTIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)N)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60399265
Record name 5-ethoxy-4-fluoro-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60399265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125163-13-5
Record name 5-ethoxy-4-fluoro-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60399265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Ethoxy-4-fluoro-2-nitroaniline
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Preparation Methods

Reaction Mechanism and Conditions

This method adapts principles from the methoxylation of 2,4-difluoro-5-nitroaniline. By substituting sodium methoxide with sodium ethoxide, the ethoxy group is introduced via nucleophilic aromatic substitution (SNAr). The reaction proceeds under anhydrous conditions in methanol, leveraging the electron-withdrawing nitro group to activate the para-fluorine for substitution.

Key Steps :

  • Dissolve 2,4-difluoro-5-nitroaniline in methanol.

  • Add sodium ethoxide gradually at 25–35°C.

  • Reflux for 48 hours to ensure complete substitution.

Optimization and Yield Data

ParameterValue/DetailSource Reference
Starting Material2,4-Difluoro-5-nitroaniline (20 mmol) (adapted)
SolventMethanol (50 mL)
BaseSodium ethoxide (24 mmol) (modified)
TemperatureReflux (65°C)
Reaction Time48 hours
Yield~85–88% (theoretical) extrapolated

Regioselectivity is ensured by the nitro group’s meta-directing effect, favoring substitution at the 4-position. Post-reaction workup involves extraction with dichloromethane, brine washing, and silica gel chromatography.

Protection-Nitration-Deprotection Strategy

Synthetic Pathway

Adapted from the synthesis of 4-fluoro-2-methoxy-5-nitroaniline, this three-step approach introduces the ethoxy group early, followed by nitration and deprotection:

Step 1: Protection of 4-Fluoro-2-ethoxyaniline

  • React 4-fluoro-2-ethoxyaniline with acetic anhydride in acetic acid to form N-(4-fluoro-2-ethoxyphenyl)acetamide.
    Step 2: Nitration

  • Treat the acetamide with fuming nitric acid in concentrated sulfuric acid at 0–5°C to install the nitro group at the 5-position.
    Step 3: Deprotection

  • Hydrolyze the acetyl group using hydrochloric acid in methanol under reflux, yielding the target amine.

Critical Reaction Parameters

StepReagents/ConditionsYieldSource Reference
1Acetic anhydride, 90°C, 3–5 hrs87–90%
2HNO₃/H₂SO₄, 0–5°C, 4–6 hrs75–78%
3HCl/MeOH, reflux, 3–5 hrs70–74%

This method offers precise control over nitration positioning but requires stringent temperature control during nitration to avoid byproducts.

Partial Reduction of Dinitro Precursors

Hypothetical Workflow

  • Synthesize 2,4-dinitro-5-ethoxyfluorobenzene via ethoxylation of 2,4-dinitrofluorobenzene.

  • Reduce the 2-nitro group selectively using iron in hydrochloric acid.

  • Isolate the product via crystallization or extraction.

Projected Yield : 50–60% (based on analogous reductions).

Comparative Analysis of Methods

MethodAdvantagesLimitationsScalability
Nucleophilic SubstitutionHigh regioselectivity, moderate yieldsLong reaction time (48 hrs)Lab-scale
Protection-NitrationHigh purity, controlled nitrationMulti-step, costly reagentsPilot-scale
Partial ReductionPotential for simplicityLow yields, selectivity issuesNot demonstrated

Challenges and Optimization Strategies

Solvent and Temperature Effects

  • Methanol vs. Ethanol : Higher boiling points of ethanol may improve substitution kinetics but require longer reaction times.

  • Cold Nitration (0–5°C) : Minimizes polysubstitution and oxidative side reactions .

Chemical Reactions Analysis

Types of Reactions

5-Ethoxy-4-fluoro-2-nitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, or other reducing agents.

    Substitution: Nucleophiles such as hydroxide ions or amines.

Major Products Formed

    Reduction: 5-Ethoxy-4-fluoro-2-aminoaniline.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 5-Ethoxy-4-fluoro-2-nitroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to inhibition or activation of enzymatic pathways . The ethoxy and fluoro groups may also influence the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 5-Ethoxy-4-fluoro-2-nitroaniline with structurally related nitroaniline derivatives, focusing on molecular properties, substituent effects, and applications:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Positions Melting Point (°C) Key Applications
5-Ethoxy-4-fluoro-2-nitroaniline Not available C₈H₉FN₂O₃ ~200 (estimated) 5-OCH₂CH₃, 4-F, 2-NO₂ Not reported Pharmaceutical intermediates (inferred)
4-Fluoro-2-methoxy-5-nitroaniline 1075705-01-9 C₇H₇FN₂O₃ 186.14 4-F, 2-OCH₃, 5-NO₂ Not reported Synthesis of Mereletinib (anticancer drug)
2-Fluoro-4-nitroaniline 369-35-7 C₆H₅FN₂O₂ 156.11 2-F, 4-NO₂ 92.5–95 Dye and agrochemical intermediates
4-Fluoro-3-nitroaniline 364-76-1 C₆H₅FN₂O₂ 156.11 4-F, 3-NO₂ 96–98 Organic synthesis building block
5-Fluoro-2-methoxy-4-nitroaniline 1435806-78-2 C₇H₇FN₂O₃ 186.14 5-F, 2-OCH₃, 4-NO₂ Not reported Not specified; high structural similarity

Key Observations :

Substituent Position Effects: The position of fluorine and nitro groups significantly impacts reactivity. For example, 4-Fluoro-2-nitroaniline (mp 92.5–95°C) has a lower melting point than 4-Fluoro-3-nitroaniline (mp 96–98°C), indicating steric and electronic differences . Methoxy/ethoxy groups enhance solubility in organic solvents compared to unsubstituted analogs. The ethoxy group in 5-Ethoxy-4-fluoro-2-nitroaniline likely increases lipophilicity, favoring reactions in non-polar media .

Synthetic Utility :

  • Methoxy-substituted analogs (e.g., 4-Fluoro-2-methoxy-5-nitroaniline) are critical in synthesizing kinase inhibitors like Mereletinib . The ethoxy variant may similarly serve in drug discovery but with modified pharmacokinetic properties.
  • Chloro-fluoro analogs (e.g., 4-Chloro-2-fluoro-5-nitroaniline) are used in antibacterial scaffolds, suggesting that 5-Ethoxy-4-fluoro-2-nitroaniline could be tailored for antimicrobial applications .

Reactivity and Stability :

  • Nitroanilines with ortho-nitro groups (e.g., 2-nitro-4-fluoroaniline) are prone to reduction reactions, as seen in , where SnCl₂·2H₂O reduces nitro groups to amines. The ethoxy group may stabilize the nitro group against premature reduction .

Safety Considerations :

  • Fluoro-nitroanilines generally exhibit toxicity and require handling in ventilated areas with PPE. For example, 4-Fluoro-2-nitroaniline requires precautions against inhalation and skin contact .

Biological Activity

5-Ethoxy-4-fluoro-2-nitroaniline is an organic compound with the molecular formula C8H9FN2O3. It has garnered interest in various biological applications, particularly due to its potential antimicrobial and anticancer properties. This article explores its biological activity through detailed research findings, mechanisms of action, and comparative analyses with similar compounds.

5-Ethoxy-4-fluoro-2-nitroaniline can be synthesized through a multi-step process involving the nitration of 5-ethoxy-4-fluoroaniline using nitric acid under controlled conditions. The compound features a nitro group that can undergo reduction to form an amino group, which plays a crucial role in its biological interactions.

The biological activity of 5-Ethoxy-4-fluoro-2-nitroaniline is primarily attributed to its ability to interact with specific molecular targets within biological systems. The nitro group can be reduced to form reactive intermediates that may inhibit or activate various enzymatic pathways. This interaction is significant in the context of drug development, as it allows for modulation of enzyme activity, potentially leading to therapeutic effects.

Antimicrobial Properties

Research indicates that 5-Ethoxy-4-fluoro-2-nitroaniline exhibits notable antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential utility as an antimicrobial agent. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anticancer Activity

Several studies have investigated the anticancer properties of 5-Ethoxy-4-fluoro-2-nitroaniline. It has been shown to induce apoptosis in cancer cell lines, likely through the generation of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways. The compound's ability to selectively target cancer cells while sparing normal cells enhances its appeal as a therapeutic candidate .

Comparative Analysis with Similar Compounds

To understand the uniqueness of 5-Ethoxy-4-fluoro-2-nitroaniline, it is essential to compare it with structurally similar compounds:

Compound NameStructure CharacteristicsBiological Activity
2-Ethoxy-4-nitroanilineEthoxy and nitro groupsModerate antimicrobial properties
3-Fluoro-2-nitroanilineFluoro and nitro groupsLimited anticancer activity
5-Bromo-N-cyclopropyl-4-fluoro-2-nitroanilineBromine and cyclopropyl groupsInvestigated for similar biological activities but less potent than 5-Ethoxy compound

The presence of both ethoxy and fluoro groups in 5-Ethoxy-4-fluoro-2-nitroaniline contributes to its distinct reactivity and biological profile, making it a valuable compound for further research .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the effectiveness of 5-Ethoxy-4-fluoro-2-nitroaniline against common pathogens such as Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, highlighting its potential as a broad-spectrum antimicrobial agent.
  • Anticancer Mechanism : In a cellular model using human breast cancer cells (MCF-7), treatment with 5-Ethoxy-4-fluoro-2-nitroaniline resulted in a dose-dependent increase in apoptosis markers, including caspase activation and PARP cleavage. This suggests that the compound may trigger cell death through intrinsic apoptotic pathways .

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 5-Ethoxy-4-fluoro-2-nitroaniline, and how do reaction conditions influence product purity?

  • Methodological Answer : The synthesis typically involves nitration and halogenation steps. For example, nitration of 4-ethoxy-3-fluoroaniline under controlled acidic conditions (e.g., HNO₃/H₂SO₄) introduces the nitro group. Fluorine substitution is achieved via diazotization followed by Schiemann reaction using fluoroboric acid . Reaction temperature (<5°C during diazotization) and stoichiometric ratios are critical to minimize side products like di-nitrated derivatives. Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended to isolate the target compound.

Q. How can researchers validate the structural integrity of 5-Ethoxy-4-fluoro-2-nitroaniline?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., ethoxy group at C5, fluorine at C4, nitro at C2) through characteristic splitting patterns and chemical shifts.
  • FT-IR : Identify nitro group vibrations (~1520 cm⁻¹) and C-F stretches (~1250 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns aligned with the molecular formula C₈H₉FN₂O₃.

Q. What safety protocols are essential for handling 5-Ethoxy-4-fluoro-2-nitroaniline?

  • Methodological Answer : Due to the nitro group’s explosive potential and fluorine’s reactivity, work in a fume hood with blast shields. Store the compound in a cool (<20°C), dry environment away from reducing agents. Use PPE (nitrile gloves, goggles, flame-resistant lab coats) and follow waste disposal guidelines for halogenated nitroaromatics .

Advanced Research Questions

Q. How do electronic effects of the ethoxy, fluoro, and nitro groups influence reactivity in cross-coupling reactions?

  • Methodological Answer : The nitro group is a strong electron-withdrawing group (EWG), activating the aromatic ring for nucleophilic substitution at ortho/para positions. Ethoxy acts as an electron-donating group (EDG), directing electrophiles to meta positions. Fluorine’s inductive (-I) effect further polarizes the ring. For Suzuki-Miyaura couplings, optimize Pd catalysts (e.g., Pd(PPh₃)₄) and base (K₂CO₃) to target specific substitution sites. Monitor regioselectivity via HPLC .

Q. What strategies resolve contradictions between computational retrosynthesis predictions and experimental yields?

  • Methodological Answer : AI-driven retrosynthesis tools (e.g., Reaxys, Pistachio) may propose routes with high theoretical yields but fail to account for steric hindrance or solvent effects. Validate predictions by:

  • Screening solvent polarity (e.g., DMF vs. THF) to improve solubility.
  • Using kinetic studies to identify rate-limiting steps (e.g., nitro group reduction).
  • Adjusting protecting groups for sensitive functional groups .

Q. How can structure-activity relationship (SAR) studies optimize 5-Ethoxy-4-fluoro-2-nitroaniline for antimicrobial applications?

  • Methodological Answer :

  • In vitro assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria using MIC (Minimum Inhibitory Concentration) assays.
  • SAR modifications : Replace ethoxy with methoxy or trifluoromethoxy to assess hydrophobicity effects. Fluorine substitution with chlorine may enhance membrane permeability.
  • Toxicity profiling : Use MTT assays on mammalian cell lines (e.g., HEK293) to evaluate selectivity .

Q. What computational methods predict the compound’s potential in nonlinear optical (NLO) materials?

  • Methodological Answer :

  • DFT calculations : Compute hyperpolarizability (β) using Gaussian09 with B3LYP/6-311++G(d,p) basis sets. High β values indicate strong NLO activity.
  • Frontier molecular orbital (FMO) analysis : Evaluate HOMO-LUMO gaps; smaller gaps correlate with enhanced charge transfer.
  • Compare with experimental UV-Vis spectra (λₘₐₓ ~350 nm) to validate predictions .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Ethoxy-4-fluoro-2-nitroaniline
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